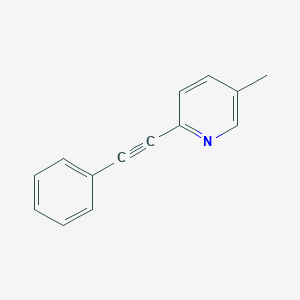

5-Methyl-2-(phenylethynyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESJPHOOGDBABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine (CAS No. 124300-38-5) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(phenylethynyl)pyridine, with the CAS number 124300-38-5, is a heterocyclic aromatic compound belonging to the pyridine class.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group at the 5-position and a phenylethynyl group at the 2-position, makes it a subject of significant interest in medicinal chemistry and materials science. This compound is a structural isomer of the extensively studied 2-methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[3][4] Given the profound impact of MPEP on neuroscience research, this guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and potential applications, largely inferred from the well-documented activities of its isomer.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while basic molecular information is well-established, experimental data regarding its physical properties such as melting and boiling points are not extensively reported in publicly accessible literature.[1]

| Property | Value | Source |

| CAS Number | 124300-38-5 | [1][2] |

| Molecular Formula | C₁₄H₁₁N | [1][2] |

| Molecular Weight | 193.25 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-MPEP, 5-methyl-2-(2-phenylethynyl)pyridine | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Synthesis and Reaction Mechanisms

The most logical and widely employed synthetic route for this compound is the Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 2-halo-5-methylpyridine). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Proposed Synthetic Workflow: Sonogashira Coupling

Caption: Proposed workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)

-

Preparation : To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

-

Solvent and Reagents : Add degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (2.0-3.0 eq).

-

Addition of Alkyne : Slowly add phenylacetylene (1.1-1.2 eq) to the stirred mixture.

-

Reaction : The reaction mixture is stirred at room temperature and can be gently heated (e.g., to 50-70°C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification : The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. A singlet corresponding to the methyl group protons would likely appear around 2.3-2.5 ppm. The pyridine ring protons should appear as a set of coupled multiplets in the aromatic region (typically 7.0-8.5 ppm), and the phenyl protons would also be observed in this region.

-

¹³C NMR : The carbon NMR would display signals for the methyl carbon (around 18-22 ppm), the two acetylenic carbons (typically between 80-100 ppm), and the aromatic carbons of the pyridine and phenyl rings (in the 120-150 ppm range).

-

IR Spectroscopy : The infrared spectrum should exhibit a characteristic absorption band for the C≡C triple bond stretch, typically in the range of 2100-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.

Applications in Drug Discovery and Neuroscience

The primary interest in this compound stems from its close structural relationship to MPEP, a foundational tool in the study of mGluR5. These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders.

The Role of mGluR5 Antagonism

MPEP is a non-competitive antagonist of the mGluR5 receptor, meaning it binds to a site on the receptor different from the glutamate binding site.[3] This allosteric modulation has been shown to have several therapeutic effects in preclinical models:

-

Anxiolytic and Antidepressant Effects : MPEP has demonstrated significant anxiolytic- and antidepressant-like effects in various animal models.[3] These findings suggest that mGluR5 antagonists could be a novel class of drugs for treating anxiety and mood disorders.

-

Neuroprotection : Blockade of mGluR5 by MPEP has been shown to be neuroprotective in models of acute brain injury.[5]

-

Addiction and Substance Abuse : mGluR5 receptors are involved in the rewarding effects of drugs of abuse. MPEP has been found to reduce the self-administration of nicotine, cocaine, and ethanol in animal studies, indicating a potential role for mGluR5 antagonists in addiction therapy.[6][7][8]

-

Pain Perception : MPEP can reverse mechanical hyperalgesia in models of inflammatory pain.[5]

Given that this compound is an isomer of MPEP, it is highly probable that it also acts as an mGluR5 antagonist. The change in the methyl group position from the 6- to the 5-position on the pyridine ring may influence its potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a valuable candidate for synthesis and pharmacological evaluation to explore these potential differences and develop new therapeutic agents.

Caption: Simplified signaling pathway of mGluR5 and the potential inhibitory action of this compound.

Safety and Handling

Specific toxicology data for this compound is not available. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.

Conclusion

This compound is a compound with significant potential, primarily due to its structural similarity to the well-characterized mGluR5 antagonist, MPEP. While there is a lack of specific experimental data for this particular isomer, its synthesis is readily achievable through established methods like the Sonogashira coupling. The extensive body of research on MPEP provides a strong rationale for investigating this compound as a novel modulator of the glutamatergic system. Further research is warranted to synthesize, purify, and fully characterize this compound, and to perform in vitro and in vivo studies to confirm its pharmacological profile and therapeutic potential.

References

- Supporting Information for a relevant chemical synthesis public

- Schachtman, T. R., et al. (2003). MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats. Behavioural Brain Research, 141(2), 177-82.

- Chemsrc. (2025). This compound | CAS#:124300-38-5.

- Gasparini, F., et al. (2000). Methylphenylethynylpyridine (MPEP) Novartis.

- Bespalov, A. Y., et al. (2005). The mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine decreases ethanol consumption via a protein kinase C epsilon-dependent mechanism. The Journal of Neuroscience, 25(39), 8953-62.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- Sigma-Aldrich. (n.d.). 6-Methyl-2-(phenylethynyl)pyridine hydrochloride, ≥98% (HPLC).

- Sigma-Aldrich. (n.d.). 6-Methyl-2-(phenylethynyl)pyridine hydrochloride, ≥98% (HPLC).

- Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(2), 204-6.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429–1437.

- Paterson, N. E., et al. (2003). The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on behavioural responses to nicotine. Psychopharmacology, 167(3), 257-64.

- Guidechem. (n.d.). This compound 124300-38-5 wiki.

- Tatarczyńska, E., et al. (2001). Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist. British Journal of Pharmacology, 132(7), 1423–1430.

- Kormos, C. M., & Leadbeater, N. E. (2009). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.

- PubChem. (n.d.). Mpep.

- PubChem. (n.d.). 5-Methyl-2-(2-phenylethenyl)pyridine.

- Paterson, N. E., et al. (2003). The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on behavioural responses to nicotine. Psychopharmacology, 167(3), 257-64.

- Dodson, J. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2903–2907.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.

- Al-Masum, M., & El-Sayed, E. (2022). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 7(32).

-

Carroll, F. I., et al. (2007). Synthesis and pharmacological evaluation of phenylethynyl[5][9][10]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Journal of Medicinal Chemistry, 50(14), 3388-91.

- Sigma-Aldrich. (n.d.). This compound.

- Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.

- Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine.

- Sigma-Aldrich. (n.d.). 6-Methyl-2-(phenylethynyl)pyridine hydrochloride, ≥98% (HPLC).

- Chen, Y., et al. (2010). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. ChemInform, 41(34).

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- ResearchGate. (n.d.). 13C NMR data for pyridine-2-azo-p-phenyltetramethylguanidine (PAPT) in...

- National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 6-Methyl-2-(phenylethynyl)pyridine hydrochloride, ≥98% (HPLC).

Sources

- 1. This compound | CAS#:124300-38-5 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine decreases ethanol consumption via a protein kinase C epsilon-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on behavioural responses to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on behavioural responses to nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine: Physicochemical Properties, Synthesis, and Applications in Neuropharmacology

Introduction

5-Methyl-2-(phenylethynyl)pyridine, commonly referred to in scientific literature by the acronym MPEP, stands as a cornerstone tool compound in the field of neuropharmacology. While the topic of inquiry begins with its molecular weight, a full appreciation of this molecule necessitates a deeper exploration of its properties, synthesis, and profound impact on neuroscience research. MPEP was one of the first selective, non-competitive antagonists discovered for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] This receptor is a critical player in synaptic plasticity and neuronal excitability, and its dysfunction has been implicated in numerous neurological and psychiatric disorders.

This guide provides an in-depth technical overview of MPEP, designed for researchers, chemists, and drug development professionals. We will move beyond the fundamental query of molecular weight to detail its complete physicochemical profile, provide a validated synthesis and purification protocol, outline methods for its analytical characterization, and discuss its pivotal role as a negative allosteric modulator (NAM) of mGluR5.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. The molecular weight, in particular, is a critical parameter for calculating molar concentrations for solutions, determining reaction stoichiometry, and confirming identity via mass spectrometry.

The molecular formula for this compound is C₁₄H₁₁N.[2][3] Based on this, its molecular weights are calculated. It is crucial to distinguish between the average molecular weight (molar mass), used for preparing solutions from bulk material, and the monoisotopic mass, which is observed in high-resolution mass spectrometry.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Common Synonyms | MPEP, 5-MPEP | [4] |

| CAS Number | 124300-38-5 | [2][3] |

| Molecular Formula | C₁₄H₁₁N | [2][3] |

| Average Molecular Weight | 193.24 g/mol | [3][4] |

| Monoisotopic Mass | 193.08915 Da | [3] |

| Appearance | Solid (typically off-white to yellow) | Supplier Data |

| Storage Conditions | Inert atmosphere, Room Temperature | [2] |

Synthesis and Purification: The Sonogashira Cross-Coupling Approach

Causality of Method Selection: The synthesis of aryl-alkyne structures like MPEP is most efficiently and reliably achieved through a palladium-catalyzed cross-coupling reaction. The Sonogashira reaction is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and consistently high yields. It involves the coupling of a vinyl or aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

The logical and field-proven pathway to MPEP involves the coupling of 2-bromo-5-methylpyridine with phenylacetylene. This choice is predicated on the commercial availability and relative stability of both starting materials.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the MPEP synthesis, from starting materials to the purified, validated final product.

Caption: Workflow for the synthesis of MPEP via Sonogashira coupling.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating in-process checks and a final, rigorous purification step to ensure high purity of the final compound.

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Base Addition: Add anhydrous, degassed triethylamine (approx. 0.2 M concentration relative to the halide). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir until the reaction is complete.

-

Monitoring (Trustworthiness Check): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 2-bromo-5-methylpyridine starting material indicates completion, typically within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter it through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification (Self-Validation): Concentrate the crude product and purify it by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This step is critical to remove unreacted starting materials, homocoupled alkyne (1,4-diphenylbuta-1,3-diyne), and catalyst byproducts.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized MPEP is paramount. A combination of spectroscopic and chromatographic techniques provides an unambiguous validation of the molecular structure and a quantitative measure of its purity.

Table 2: Expected Analytical Data for MPEP Verification

| Technique | Expected Result | Rationale |

| Mass Spectrometry (ESI+) | m/z ≈ 194.096 [M+H]⁺ | Confirms the molecular weight of the protonated molecule. The exact mass should match the theoretical value (193.08915 Da + proton). |

| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 8.5 (s, 1H, Py-H6), 7.6-7.3 (m, 7H, Ar-H), 2.3 (s, 3H, -CH₃) | Provides a unique fingerprint of the proton environment, confirming the connectivity of the pyridine, phenyl, and methyl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ≈ 149, 142, 137, 131, 129, 128, 122, 92, 88, 18 | Confirms the carbon skeleton, including the characteristic alkyne carbons (δ ≈ 88-92 ppm). |

| Infrared (IR) Spectroscopy | ν ≈ 2220 cm⁻¹ | Detects the characteristic stretching frequency of the C≡C triple bond. |

| HPLC/UPLC | Single sharp peak >98% purity | Quantifies the purity of the compound, ensuring it is suitable for sensitive biological assays. |

Application in Drug Discovery: A Selective mGluR5 Antagonist

The primary significance of MPEP in the scientific community stems from its potent and selective activity as a negative allosteric modulator (NAM) of the mGluR5 receptor.[5][6]

-

Mechanism of Action: Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), MPEP binds to a separate, allosteric site on the mGluR5 receptor.[6] This binding event induces a conformational change in the receptor that reduces its affinity for and/or ability to be activated by glutamate. This non-competitive mechanism provides a more nuanced modulation of receptor activity.

-

Therapeutic and Research Relevance: The mGluR5 receptor is densely expressed in brain regions associated with learning, memory, and emotion. Its over-activity is linked to conditions such as anxiety, depression, chronic pain, and Fragile X syndrome. MPEP was a pioneering tool that allowed researchers to probe the function of this receptor. It has been shown to produce anxiolytic- and antidepressant-like effects in animal models.[5][7] While MPEP itself has limitations for clinical development (e.g., off-target effects at high concentrations), it served as the lead compound for the development of more refined mGluR5 NAMs, such as MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine).[8]

-

Use as a Research Tool: In drug development and neuroscience, MPEP is used extensively in in vitro and in vivo studies to:

-

Validate mGluR5 as a therapeutic target.

-

Study the physiological roles of mGluR5 in synaptic transmission and plasticity.

-

Serve as a reference compound in screening assays for new mGluR5 modulators.

-

Conclusion

This compound is far more than a molecule with a molecular weight of 193.24 g/mol . It is a powerful chemical probe that has been instrumental in advancing our understanding of glutamatergic signaling in the central nervous system. Its straightforward synthesis via Sonogashira coupling, combined with its potent and selective pharmacology at the mGluR5 receptor, has solidified its status as an indispensable tool for researchers. This guide has provided the core technical knowledge—from fundamental properties and synthesis to advanced applications—required for the effective utilization of MPEP in a modern research setting.

References

-

Chemsrc. This compound | CAS#:124300-38-5. Available from: [Link]

-

Wikipedia. 2-Methyl-6-(phenylethynyl)pyridine. Available from: [Link]

-

Gass, J. T., & Olive, M. F. (2008). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. PMC - PubMed Central. Available from: [Link]

Sources

- 1. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:124300-38-5 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]

- 8. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2-(phenylethynyl)pyridine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Biological Activity of 5-Methyl-2-(phenylethynyl)pyridine

Introduction

This compound is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the field of drug discovery and development. Its structural similarity to known neurologically active compounds, such as its isomer 2-methyl-6-(phenylethynyl)pyridine (MPEP), positions it as a compound of interest for researchers exploring novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activity, with a focus on its interaction with the metabotropic glutamate receptor 5 (mGluR5).

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While experimentally determined data for some properties are limited, computed values provide a reliable estimation. For solubility, data for the closely related isomer, 6-methyl-2-(phenylethynyl)pyridine hydrochloride (MPEP HCl), is included to provide a strong indication of the expected solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | [PubChem, Guidechem] |

| Molecular Weight | 193.24 g/mol | [PubChem, Guidechem] |

| CAS Number | 124300-38-5 | [Guidechem] |

| Appearance | Off-white to light tan powder (predicted based on MPEP) | [Sigma-Aldrich] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | MPEP HCl: DMSO: >20 mg/mL, H₂O: 20 mg/mL | [Sigma-Aldrich] |

| XLogP3-AA | 3.3 | [Guidechem] |

| Topological Polar Surface Area | 12.9 Ų | [PubChem, Guidechem] |

| Hydrogen Bond Donor Count | 0 | [PubChem] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem] |

Spectral Data

¹H NMR (Predicted):

-

δ 8.5-8.7 ppm (d, 1H): Pyridine ring proton adjacent to the nitrogen.

-

δ 7.2-7.8 ppm (m, 7H): Aromatic protons of the phenyl and pyridine rings.

-

δ 2.4 ppm (s, 3H): Methyl group protons.

¹³C NMR (Predicted):

-

δ 150-160 ppm: Pyridine ring carbons.

-

δ 120-140 ppm: Aromatic and alkyne carbons.

-

δ 80-95 ppm: Alkyne carbons.

-

δ ~20 ppm: Methyl group carbon.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Sonogashira coupling procedures for similar compounds.

Materials:

-

2-Bromo-5-methylpyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 2-bromo-5-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous toluene (10 mL per 1 mmol of 2-bromo-5-methylpyridine) and triethylamine (2.0 eq).

-

To the stirring mixture, add phenylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 70°C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Below is a workflow diagram for the synthesis and purification process:

Biological Activity and Drug Development Potential

The structural isomer of the title compound, 2-methyl-6-(phenylethynyl)pyridine (MPEP), is a well-characterized, potent, and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Given the high degree of structural similarity, it is plausible that this compound also exhibits antagonist activity at the mGluR5. Antagonism of mGluR5 has been shown to have potential therapeutic effects in a range of neurological and psychiatric disorders, including anxiety, depression, and addiction.[1][3] MPEP, for instance, has demonstrated anxiolytic-like effects in animal models.[1]

The signaling pathway of mGluR5 and the proposed point of intervention by an antagonist like this compound are depicted in the following diagram:

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting the mGluR5 receptor. Its chemical properties are amenable to standard medicinal chemistry techniques, and its synthesis can be achieved through robust and well-established methods like the Sonogashira coupling. Further investigation into its specific binding affinity, selectivity, and in vivo efficacy is warranted to fully elucidate its potential as a drug candidate for neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.

References

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-(phenylethynyl)pyridine

This guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(phenylethynyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of this compound

This compound and its analogs are crucial scaffolds in the development of therapeutic agents. Notably, the structurally related compound 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] These receptors are implicated in a variety of neurological and psychiatric disorders, making compounds that modulate their activity valuable candidates for drug discovery.[3] The synthesis of such pyridine derivatives is therefore a key area of research, enabling the exploration of structure-activity relationships and the development of novel therapeutics.

Core Synthetic Strategy: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4][5][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 2-halo-5-methylpyridine).[7] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[7]

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is the workhorse of the reaction, facilitating the key oxidative addition and reductive elimination steps.[5] Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are effective for a wide range of substrates.[5]

-

Copper(I) Co-catalyst: The copper(I) salt, typically copper(I) iodide (CuI), plays a crucial role in activating the alkyne. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] While effective, copper can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[4] For this reason, copper-free Sonogashira protocols have also been developed.[8][9]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also serves to neutralize the hydrogen halide formed during the reaction.[7]

-

Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and catalysts. Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions and catalyst deactivation.[7][10]

Reaction Mechanism Visualization

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 2-Bromo-5-methylpyridine | 172.03 | 1.0 g | 5.81 mmol | Starting material |

| Phenylacetylene | 102.13 | 0.71 g (0.78 mL) | 6.97 mmol | Reactant |

| PdCl₂(PPh₃)₂ | 701.90 | 0.204 g | 0.29 mmol (5 mol%) | Catalyst |

| Copper(I) Iodide (CuI) | 190.45 | 0.111 g | 0.58 mmol (10 mol%) | Co-catalyst |

| Triethylamine (Et₃N) | 101.19 | 2.43 mL | 17.43 mmol | Base |

| Tetrahydrofuran (THF) | 72.11 | 20 mL | - | Solvent, anhydrous |

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.0 g, 5.81 mmol), PdCl₂(PPh₃)₂ (0.204 g, 5 mol%), and CuI (0.111 g, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous THF (20 mL), followed by triethylamine (2.43 mL, 17.43 mmol) and phenylacetylene (0.78 mL, 6.97 mmol) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours, then heat to 50°C and maintain for 12 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove the copper catalyst, followed by brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₁₁N[11][12] |

| Molecular Weight | 193.24 g/mol [11][12] |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (s, 1H), 7.60-7.55 (m, 2H), 7.50 (d, J=8.0 Hz, 1H), 7.40-7.35 (m, 3H), 7.25 (d, J=8.0 Hz, 1H), 2.35 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 142.9, 138.2, 131.8, 129.2, 128.5, 123.0, 120.5, 93.5, 87.9, 18.4 |

| Mass Spectrometry (EI) | m/z 193 (M⁺) |

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous and that the reaction was carried out under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial; using a freshly opened or properly stored catalyst is recommended.

-

Multiple Spots on TLC: The presence of multiple spots on TLC could indicate the formation of side products, such as the homocoupling of phenylacetylene.[10] Ensure proper degassing of the reaction mixture to minimize oxygen, which can promote this side reaction.

-

Starting Material Unconsumed: If the starting aryl halide is not fully consumed, increasing the reaction temperature or time may be necessary.[10] Alternatively, a more active palladium catalyst or a different ligand system could be employed.

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of this compound. By carefully controlling the reaction conditions and understanding the roles of the various components, researchers can efficiently produce this valuable compound for further investigation in drug discovery and materials science. This guide provides a solid foundation for the successful synthesis and characterization of this important molecular scaffold.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. 2024. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]

-

PubChem. 5-Methyl-2-(2-phenylethenyl)pyridine. Available from: [Link]

-

PubMed. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. Available from: [Link]

-

Chemsrc. This compound. 2025. Available from: [Link]

-

ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. Available from: [Link]

-

Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. 2024. Available from: [Link]

-

International Journal of New Chemistry. General procedure for Sonogashira coupling reaction. 2024. Available from: [Link]

-

MFPEP(2-Methyl-6-(phenylethynyl)pyridine) CAS Number 96206-92-7. Available from: [Link]

-

PubMed. Methylphenylethynylpyridine (MPEP) Novartis. Available from: [Link]

-

PubChem. Mpep. Available from: [Link]

-

Preprints.org. Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of. 2023. Available from: [Link]

-

ResearchGate. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: Synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. Available from: [Link]

-

Wikipedia. 2-Methyl-6-(phenylethynyl)pyridine. Available from: [Link]

-

PMC. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP. Available from: [Link]

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. 2015. Available from: [Link]

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

Sources

- 1. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 2. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. reddit.com [reddit.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound | CAS#:124300-38-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(phenylethynyl)pyridine Derivatives

Introduction

5-Methyl-2-(phenylethynyl)pyridine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, linear structure, arising from the fusion of a pyridine ring and a phenylacetylene moiety, imparts unique photophysical and pharmacological properties. Notably, these compounds serve as key structural motifs in ligands for various biological targets, including metabotropic glutamate subtype 5 receptors (mGluR5), which are implicated in a range of neurological disorders.[1] The synthesis of these derivatives is, therefore, a critical endeavor for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, with a primary focus on the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, explore the critical parameters that govern its efficiency, and provide a detailed, field-proven protocol for its execution. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthetic strategies and practical considerations for accessing this important class of molecules.

Core Synthesis Strategy: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for constructing the C(sp²)-C(sp) bond in this compound derivatives is the Sonogashira cross-coupling reaction.[2][3] This reaction involves the coupling of a terminal alkyne (in this case, phenylacetylene or its derivatives) with an aryl or vinyl halide (a 2-halo-5-methylpyridine derivative) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding these cycles is paramount for rational optimization of reaction conditions.

The Palladium Cycle:

-

Reductive Elimination & Catalyst Activation: The active palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is the starting point.[2]

-

Oxidative Addition: The Pd(0) species undergoes oxidative addition to the 2-halo-5-methylpyridine, forming a square planar Pd(II) complex. The reactivity of the halide in this step follows the order I > Br > Cl.[4]

-

Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired this compound product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: The amine base facilitates the deprotonation of the alkyne, forming a copper(I) acetylide intermediate.[6] This is a crucial step, as the copper acetylide is the active nucleophile in the transmetalation step of the palladium cycle.

The synergy between these two cycles allows the reaction to proceed under relatively mild conditions with high efficiency.[3]

Diagram of the Sonogashira Coupling Mechanism:

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters.

| Parameter | Common Choices & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂: These are commonly used palladium sources.[2][4] Pd(II) precatalysts are often more stable to air and moisture than Pd(0) complexes. The choice of phosphine ligands can influence catalyst stability and reactivity. Bulky, electron-rich ligands can promote oxidative addition and reductive elimination. |

| Copper(I) Co-catalyst | CuI: Copper(I) iodide is the most common co-catalyst. It facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[7] Copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), though they may require more specialized ligands or conditions.[6] |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA): An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[7] The choice of base can impact reaction rate and the solubility of reaction components. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene: The solvent must be capable of dissolving all reactants and catalysts. Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation and unwanted side reactions.[7] |

| Temperature | Room temperature to 100 °C: The reaction temperature is dependent on the reactivity of the substrates.[8] More reactive halides (iodides) may react at lower temperatures, while less reactive halides (bromides) may require heating.[4] |

| Starting Materials | 2-Halo-5-methylpyridine: 2-Bromo-5-methylpyridine and 2-iodo-5-methylpyridine are common starting materials. The synthesis of these precursors can be achieved through various methods, including the halogenation of 5-methyl-2-pyridone or diazotization of 2-amino-5-methylpyridine.[9][10] Phenylacetylene and Derivatives: A wide range of substituted phenylacetylenes can be used, allowing for the synthesis of a diverse library of derivatives. |

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a Sonogashira cross-coupling reaction.

Materials:

-

2-Bromo-5-methylpyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts. Wash the celite pad with ethyl acetate.

-

Extraction: Combine the filtrate and washes, and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow Diagram for the Synthesis and Purification:

Sources

- 1. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. benchchem.com [benchchem.com]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. CA1247107A - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

Navigating the Landscape of Methyl-Phenylethynyl-Pyridines: A Technical Guide to a Key Research Chemical

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methyl-phenylethynyl-pyridine scaffold is of significant interest in neuroscience research, primarily due to its potent and selective activity at metabotropic glutamate receptors. This document provides a comprehensive technical overview of 5-Methyl-2-(phenylethynyl)pyridine and its more extensively studied isomer, 2-Methyl-6-(phenylethynyl)pyridine (MPEP). While the user inquiry specified the 5-methyl isomer, it is crucial to note that the vast majority of published research and pharmacological data pertains to MPEP. This guide will address both compounds, with a detailed focus on the rich dataset available for MPEP, a cornerstone tool for investigating the role of the metabotropic glutamate receptor 5 (mGluR5).

Introduction to Methyl-Phenylethynyl-Pyridines

The phenylethynyl-pyridine core structure has proven to be a valuable framework for the development of selective ligands for various neurological targets. The position of the methyl group on the pyridine ring significantly influences the compound's pharmacological profile. This guide clarifies the existing data for two key isomers to ensure accurate experimental design and interpretation.

This compound

While a valid chemical entity, there is a notable scarcity of published biological data for this compound. Its primary characterization is in chemical and supplier databases.

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

In contrast, 2-Methyl-6-(phenylethynyl)pyridine, commonly known as MPEP, is a well-established and highly selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It has been instrumental in elucidating the physiological and pathophysiological roles of mGluR5 in the central nervous system.[1] MPEP is also known to act as a positive allosteric modulator of mGluR4 and possesses a weak NMDA antagonist activity.[1][2]

Chemical and Physical Properties

A clear distinction in the physicochemical properties of these isomers is fundamental for their application in research.

| Property | This compound | 2-Methyl-6-(phenylethynyl)pyridine (MPEP) |

| Molecular Formula | C₁₄H₁₁N | C₁₄H₁₁N |

| Molecular Weight | 193.25 g/mol | 193.24 g/mol [2] |

| CAS Number | 124300-38-5 | 96206-92-7[1] |

| IUPAC Name | This compound | 2-methyl-6-(phenylethynyl)pyridine[1] |

| Canonical SMILES | CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | CC1=CC=CC(=N1)C#CC2=CC=CC=C2[1] |

| InChI Key | HESJPHOOGDBABM-UHFFFAOYSA-N | PKDHDJBNEKXCBI-UHFFFAOYSA-N[1] |

Synthesis and Radiosynthesis

The synthesis of MPEP and its radiolabeled analogs for applications such as Positron Emission Tomography (PET) has been described. A common method involves a palladium-catalyzed Stille coupling reaction.[3][4]

Biological Activity and Pharmacology of MPEP

The pharmacological profile of MPEP is centered on its potent and selective antagonism of mGluR5.

In Vitro Activity

| Target | Action | Potency (IC₅₀) | Reference |

| mGluR5 | Non-competitive antagonist | 12 nM (human, recombinant) | [5] |

| mGluR5 | Non-competitive antagonist | 36 nM | [2] |

| mGluR1 and other mGluRs | - | No significant activity up to 100 µM | [5] |

| NMDA, AMPA, kainate receptors | - | No significant activity up to 100 µM | [5] |

| mGluR4 | Positive Allosteric Modulator | - | [2] |

In Vivo Activity

MPEP is systemically active and has demonstrated a range of effects in animal models, including:

-

Neuroprotection: Shows protective effects in models of acute brain injury.[1]

-

Anxiolytic and Antidepressant-like Effects: Produces anxiolytic and antidepressant effects in various behavioral models.[1][6]

-

Analgesia: Reverses mechanical hyperalgesia in models of inflammatory pain.[2][5]

-

Addiction and Withdrawal: Reduces the effects of morphine withdrawal and self-administration of various drugs of abuse.[1]

Signaling Pathways of MPEP

MPEP exerts its effects by modulating the signaling cascade downstream of the mGluR5 receptor. As a non-competitive antagonist (and likely an inverse agonist), MPEP binds to an allosteric site within the transmembrane domain of the receptor, preventing the conformational change required for G-protein coupling and subsequent activation of phospholipase C (PLC).[7] This leads to an inhibition of inositol trisphosphate (IP₃) production and intracellular calcium mobilization.

Experimental Protocols

The following are generalized protocols for key experiments involving MPEP. Researchers should adapt these based on their specific experimental setup and institutional guidelines.

In Vitro: Phosphoinositide Hydrolysis Assay

This assay measures the functional antagonism of MPEP at the mGluR5 receptor.

Objective: To determine the IC₅₀ of MPEP for the inhibition of agonist-stimulated phosphoinositide hydrolysis in cells expressing mGluR5.

Methodology:

-

Cell Culture: Culture recombinant cells expressing human mGluR5a (e.g., HEK293 or CHO cells) in appropriate media.

-

Labeling: Incubate cells with [³H]-myo-inositol overnight to label the phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of MPEP or vehicle for a specified time.

-

Stimulation: Add a fixed concentration of an mGluR5 agonist (e.g., quisqualate) and incubate.

-

Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., ion-exchange chromatography).

-

Quantification: Measure the radioactivity of the inositol phosphate fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of MPEP and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo: Nicotine Self-Administration in Rats

This protocol assesses the effect of MPEP on the reinforcing properties of nicotine.

Objective: To determine if MPEP administration reduces nicotine self-administration in rats.

Methodology:

-

Animal Subjects: Use adult male Sprague-Dawley rats.

-

Surgery: Implant intravenous catheters for drug self-administration.

-

Training: Train rats to self-administer nicotine by pressing a lever in an operant chamber.

-

MPEP Administration: Once stable responding is achieved, administer MPEP (or vehicle) via intraperitoneal injection at various doses prior to the self-administration session.

-

Data Collection: Record the number of lever presses and infusions during the session.

-

Data Analysis: Compare the number of nicotine infusions between MPEP-treated and vehicle-treated animals using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

While this compound remains a chemical entity with an uncharacterized biological profile, its isomer, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), has been and continues to be an invaluable tool in neuroscience research. Its well-defined activity as a selective mGluR5 antagonist has paved the way for a deeper understanding of the role of this receptor in a multitude of physiological and pathological processes. Future research may involve the systematic evaluation of other isomers, including this compound, to build a comprehensive structure-activity relationship profile for this important class of compounds. For researchers investigating mGluR5, MPEP remains a critical reference compound, and this guide serves as a technical resource for its effective application.

References

- 1. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 2. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(phenylethynyl)pyridine is a substituted pyridine derivative that holds significance as a versatile building block in organic synthesis, particularly in the development of neurologically active compounds. Its structural similarity to known metabotropic glutamate receptor 5 (mGluR5) antagonists, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), positions it as a compound of interest for structure-activity relationship (SAR) studies in drug discovery. This technical guide provides a comprehensive overview of its synthesis, characterization, and established roles in organic and medicinal chemistry, including detailed experimental protocols and relevant biological pathways.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and functional materials. The introduction of a phenylethynyl group onto the pyridine ring, as seen in this compound, imparts rigidity and specific electronic properties to the molecule. This structural motif is particularly relevant in the design of ligands for various receptors and enzymes. The primary synthetic route to this compound is the Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide will delve into the specifics of this synthesis and explore the applications of the title compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of a 2-halo-5-methylpyridine with phenylacetylene. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

General Reaction Scheme

Caption: General Sonogashira coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Sonogashira coupling of 2-bromo-5-methylpyridine with phenylacetylene.

Materials:

-

2-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylpyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate the flask and backfill with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous, degassed THF, triethylamine, and phenylacetylene to the flask via syringe.

-

Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and any precipitated salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Sonogashira Coupling Mechanism

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Characterization and Quantitative Data

The characterization of this compound is typically performed using standard spectroscopic techniques.

Spectroscopic Data

While specific experimental data for this compound is not widely published, the following table provides expected and reported data for closely related analogs.

| Property | Data |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.25 g/mol |

| Appearance | Off-white to light tan powder |

| ¹H NMR (CDCl₃, 400 MHz) | Expected: δ 8.5-8.6 (m, 1H), 7.5-7.7 (m, 3H), 7.3-7.4 (m, 4H), 2.4 (s, 3H). Note: shifts are estimated based on similar structures. |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected: δ 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0. Note: shifts are for 3-methyl-2-phenylpyridine.[1] |

Reaction Yields

The yield of the Sonogashira coupling reaction to produce phenylethynylpyridines is generally good. For the synthesis of 2-amino-3-alkynylpyridines via a similar protocol, yields of up to 96% have been reported.[2]

| Reactants | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |

| 2-Bromo-4-methylpyridine, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 65 °C | 6-12 | Good |

| 2-Amino-3-bromopyridine, Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF | 100 °C | 3 | 96 |

Role in Organic Synthesis and Medicinal Chemistry

Building Block for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. Its structural similarity to MPEP, a potent and selective non-competitive antagonist of the mGluR5 receptor, makes it a valuable tool for SAR studies.[3] By modifying the position of the methyl group on the pyridine ring, researchers can probe the binding pocket of the receptor and develop new antagonists with improved properties.

Ligand in Coordination Chemistry

The pyridine nitrogen atom in this compound can act as a ligand, coordinating to transition metals to form metal complexes. While specific applications of this compound as a ligand are not extensively documented, related pyridine-based structures are widely used in catalysis. These complexes can exhibit interesting photophysical properties and catalytic activities.

Application in Drug Development: Targeting the mGluR5 Signaling Pathway

The primary interest in this compound and its analogs stems from their potential to modulate the mGluR5 signaling pathway. mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.

The mGluR5 Signaling Cascade

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a downstream signaling cascade.

Caption: Simplified mGluR5 signaling pathway.[4][5][6]

Experimental Workflow for Evaluating mGluR5 Antagonists

The antagonist activity of compounds like this compound at the mGluR5 receptor can be evaluated using in vitro assays. A common method is to measure the inhibition of glutamate-induced intracellular calcium mobilization.

Caption: Experimental workflow for in vitro evaluation of mGluR5 antagonists.[7]

Conclusion

This compound is a valuable compound in the field of organic synthesis, primarily synthesized via the Sonogashira coupling reaction. Its significance is underscored by its role as a key structural motif in the exploration of novel mGluR5 antagonists for the potential treatment of neurological disorders. The detailed synthetic protocols and an understanding of its involvement in the mGluR5 signaling pathway, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to further investigate and utilize this versatile molecule. Future research may focus on expanding its applications as a ligand in catalysis and as a building block for other complex organic molecules and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 7. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

applications of 5-Methyl-2-(phenylethynyl)pyridine in material science

An In-depth Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine: Exploring Potential Applications in Material Science

Authored by: Gemini, Senior Application Scientist

Foreword

In the vast landscape of organic molecules, certain structural motifs consistently emerge as foundational pillars for functional materials. The pyridine ring, with its unique electronic properties and coordination capabilities, is one such scaffold. When combined with the rigid, electronically conductive phenylethynyl group, a molecule of significant potential is born. This guide focuses on a specific, yet underexplored member of this family: this compound. While its isomer, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), has been extensively studied for its role in neuroscience, the material science applications of the 5-methyl variant remain largely uncharted territory.

This document serves as both a technical primer and a forward-looking exploration. It is designed for researchers and scientists who are not just looking for established facts, but for new frontiers. We will delve into the fundamental properties of this compound, and from this foundation, we will build a scientifically rigorous case for its potential applications in organic electronics, sensor technology, and coordination chemistry. This guide is a call to the curious mind, offering a roadmap for pioneering research into a promising new material.

Core Molecular Profile and Synthesis

Chemical Identity and Properties

This compound is an aromatic heterocyclic compound. Its structure features a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a phenylethynyl group. The methyl group acts as a weak electron-donating group, while the phenylethynyl moiety provides a rigid, conjugated system that can participate in electronic and photophysical processes.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | [1][2] |

| Molecular Weight | 193.25 g/mol | [3] |

| CAS Number | 124300-38-5 | [1][3] |

| Canonical SMILES | CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | [1] |

| InChI Key | HESJPHOOGDBABM-UHFFFAOYSA-N | [1][3] |

| Physical Form | Powder | [4] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1][5] |

Synthesis Protocol: Sonogashira Coupling

The most direct and efficient method for synthesizing this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, we couple phenylacetylene with a 2-halo-5-methylpyridine.

Experimental Protocol:

-

Reagent Preparation:

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-5-methylpyridine (1.0 eq) and phenylacetylene (1.2 eq) in a 2:1 mixture of anhydrous toluene and triethylamine.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

-

Catalyst Addition:

-

To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.05 eq).

-

-

Reaction:

-

Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with toluene.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

-

Properties and Potential in Material Science

Photophysical and Electrochemical Characteristics

The extended π-conjugated system of this compound suggests that it will exhibit interesting photophysical properties. The absorption spectrum is expected to show strong π-π* transitions in the UV region. While the molecule itself may have modest fluorescence, its rigid structure is a good starting point for designing more emissive materials.

The electrochemical behavior is also of interest. The pyridine ring is electron-deficient, while the methyl group is electron-donating. This electronic push-pull character, combined with the conjugated bridge, suggests that the molecule could have a relatively low oxidation potential and be electrochemically active. These properties are prerequisites for applications in organic electronics.

Coordination Chemistry: A Versatile Ligand

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals.[6][7] The nitrogen atom's lone pair of electrons makes it an excellent Lewis base.[6] In this compound, the nitrogen is available for coordination, and the phenylethynyl group provides a bulky, rigid substituent that can influence the steric and electronic environment of the resulting metal complex.

The formation of such complexes can dramatically alter the material's properties:

-

Luminescence: Coordination to heavy metals like iridium(III), platinum(II), or ruthenium(II) can induce strong phosphorescence through spin-orbit coupling.

-

Catalysis: The electronic properties of the ligand can tune the catalytic activity of the metal center.

-

Self-Assembly: The rigid, linear shape of the ligand can be exploited to direct the self-assembly of complex supramolecular structures.

Prospective Applications in Advanced Materials

Organic Electronics and Optoelectronics

The combination of a charge-transporting phenylethynyl group and a charge-accepting pyridine ring makes this compound a promising building block for organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs): While the molecule itself may not be an efficient emitter, it could be incorporated into host materials for phosphorescent OLEDs. Furthermore, its metal complexes, particularly with iridium or platinum, could be highly efficient phosphorescent emitters (dopants) for red, green, or blue OLEDs.

-

Organic Photovoltaics (OPVs): The molecule's potential to act as an electron acceptor makes it a candidate for use in non-fullerene acceptors in OPV devices.

-

Organic Field-Effect Transistors (OFETs): The rigid, planarizable structure is conducive to ordered packing in the solid state, a key requirement for efficient charge transport in OFETs.

Chemosensors

The pyridine nitrogen atom is a potential binding site for metal ions and other analytes. Upon binding, the electronic structure of the molecule would be perturbed, leading to a change in its photophysical properties, such as a shift in its absorption or fluorescence spectrum ("turn-on" or "turn-off" sensing). This makes this compound a candidate for the development of selective and sensitive chemosensors. For instance, amide-based chemosensors have been reported for the detection of Cu²⁺ and Ni²⁺ ions.[8]

Functional Polymers

Incorporating this compound into a polymer backbone or as a pendant group could create materials with tailored properties.[9] For example, a polymer containing this unit could be used in:

-

Proton Exchange Membranes: The basicity of the pyridine nitrogen could be utilized in proton-conducting materials.

-

High-Performance Plastics: The rigid nature of the phenylethynyl group could enhance the thermal stability and mechanical strength of the polymer.[9]

-

Metal-Organic Frameworks (MOFs): The molecule could serve as a linker in the synthesis of MOFs, creating porous materials with potential applications in gas storage and catalysis.

A Roadmap for Future Research and Characterization

To unlock the potential of this compound, a systematic characterization of its properties is required. The following workflow outlines the key experimental and computational steps.

Conclusion and Outlook

This compound stands at an exciting intersection of known chemistry and unexplored potential. Its synthesis is straightforward, and its molecular structure is rich with features that are highly desirable in material science. While direct research into its applications is nascent, the foundational principles of chemistry and materials science provide a compelling case for its promise in organic electronics, sensing, and advanced polymers.

This guide has laid out the theoretical groundwork and a practical roadmap for researchers to begin exploring this promising molecule. The next steps are in the laboratory: to synthesize, to characterize, and to fabricate. It is through this experimental validation that the true potential of this compound will be realized, potentially adding a valuable new tool to the material scientist's toolkit.

References

-

Yu, M., et al. (2005). Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. Bioorganic & Medicinal Chemistry, 13(24), 6743-6750. Available from: [Link]

-

Novartis. (1999). Methylphenylethynylpyridine (MPEP) Novartis. Drugs of the Future, 24(10), 1124. Available from: [Link]

-

PubChem. (2025). 5-Methyl-2-(2-phenylethenyl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Yu, M., et al. (2005). Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: Synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. ResearchGate. Available from: [Link]

-

Sharonov, A., et al. (2003). Photophysical properties of 5-methylcytidine. Photochemical & Photobiological Sciences, 2(4), 362-364. Available from: [Link]

-

PubChem. (2025). Mpep. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (2023). 2-Methyl-6-(phenylethynyl)pyridine. Available from: [Link]

-

MDPI. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Molecules, 27(14), 4403. Available from: [Link]

-

Chemsrc. (2025). This compound. Available from: [Link]

-

Pal, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. Available from: [Link]

-

Eaves, E. G., & Smith, D. W. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(21), 3795. Available from: [Link]

-

MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15836-15846. Available from: [Link]

-

Kumar, A., et al. (2021). Synthesis of N2, N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide fluoroscent sensor for detection of Cu2+ and Ni2+ Ions. Drug Research, 71(10), 543-548. Available from: [Link]

-

Wikipedia. (2023). Transition metal pyridine complexes. Available from: [Link]

-

Scientific Laboratory Supplies. (n.d.). 6-Methyl-2-(phenylethynyl)pyri. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-